molecular formula C₁₃H₁₂D₆O₃ B1141078 rac 2-Hydroxy Ibuprofen-d6 CAS No. 1217055-71-4

rac 2-Hydroxy Ibuprofen-d6

Cat. No.: B1141078
CAS No.: 1217055-71-4
M. Wt: 228.32
Attention: For research use only. Not for human or veterinary use.
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Description

rac 2-Hydroxy Ibuprofen-d6: is a deuterium-labeled analogue of rac 2-Hydroxy Ibuprofen, which is a metabolite of Ibuprofen. This compound is used as a stable isotope-labeled internal standard in various analytical applications. The molecular formula of this compound is C13H12D6O3, and it has a molecular weight of 228.32 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rac 2-Hydroxy Ibuprofen-d6 typically involves the deuteration of rac 2-Hydroxy Ibuprofen. This process replaces the hydrogen atoms in the chemical structure with deuterium atoms. The deuteration can be achieved using deuterium gas or deuterated reagents under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: rac 2-Hydroxy Ibuprofen-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac 2-Hydroxy Ibuprofen-d6 is widely used in scientific research, including:

    Chemistry: As an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for accurate quantification and analysis.

    Biology: In metabolic studies to trace the metabolic pathways of Ibuprofen and its metabolites.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ibuprofen.

    Industry: In the development of new analytical methods and quality control of pharmaceutical products

Mechanism of Action

rac 2-Hydroxy Ibuprofen-d6, being a labeled analogue of Ibuprofen, shares a similar mechanism of action. Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever. The deuterium labeling does not significantly alter the pharmacological activity but allows for precise tracking in analytical studies .

Comparison with Similar Compounds

    rac 2-Hydroxy Ibuprofen: The non-deuterated form of the compound.

    Ibuprofen: The parent compound from which rac 2-Hydroxy Ibuprofen is derived.

    2-Keto Ibuprofen: An oxidized metabolite of Ibuprofen.

    2-Carboxy Ibuprofen: Another oxidized metabolite of Ibuprofen

Uniqueness: rac 2-Hydroxy Ibuprofen-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research applications where accurate quantification and tracing of metabolic pathways are essential .

Properties

IUPAC Name

2-[4-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(12(14)15)11-6-4-10(5-7-11)8-13(2,3)16/h4-7,9,16H,8H2,1-3H3,(H,14,15)/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHKVYPPCJBOSG-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC(C)(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)C(=O)O)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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